molecular formula C18H24N8O B12245264 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B12245264
M. Wt: 368.4 g/mol
InChI Key: AWZBXMPVYKDXMK-UHFFFAOYSA-N
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Description

6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine base linked to a piperazine ring substituted with an ethylpyrimidine group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multiple steps, starting with the preparation of the piperazine and purine intermediates. The reaction conditions often include:

    Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.

    Catalysts: Palladium-based catalysts are frequently employed in coupling reactions.

    Temperature: Reactions are generally carried out at elevated temperatures, ranging from 60°C to 120°C.

    Time: Reaction times can vary from a few hours to overnight, depending on the specific steps involved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques helps in scaling up the production while maintaining the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24N8O

Molecular Weight

368.4 g/mol

IUPAC Name

6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine

InChI

InChI=1S/C18H24N8O/c1-3-14-10-19-18(20-11-14)25-6-4-24(5-7-25)16-15-17(22-12-21-16)26(13-23-15)8-9-27-2/h10-13H,3-9H2,1-2H3

InChI Key

AWZBXMPVYKDXMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC

Origin of Product

United States

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